molecular formula C19H30N4O4S B2611011 Tert-butyl 4-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate CAS No. 2176271-31-9

Tert-butyl 4-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate

Cat. No. B2611011
CAS RN: 2176271-31-9
M. Wt: 410.53
InChI Key: XJZOHWBGKQQZJN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H30N4O4S and its molecular weight is 410.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study focused on synthesizing and characterizing tert-butyl piperazine-1-carboxylate derivatives, providing insights into their crystal structure and potential for forming three-dimensional architectures through weak intermolecular interactions (Sanjeevarayappa et al., 2015). This work underscores the importance of structural analysis in understanding the chemical and physical properties of similar compounds.

Biological Activity

  • Research on tert-butyl piperazine-1-carboxylate derivatives has explored their in vitro antibacterial and anthelmintic activities, indicating a potential application in developing treatments for infections and parasitic worms. Although the specific compound mentioned did not exhibit strong antibacterial properties, it showed moderate anthelmintic activity, suggesting a route for further pharmaceutical research and development (Sanjeevarayappa et al., 2015).

Intermediate for Biologically Active Compounds

  • Another study highlighted the synthesis of a tert-butyl piperidine-1-carboxylate derivative as an intermediate in producing biologically active compounds such as crizotinib, emphasizing its role in the drug development process (Kong et al., 2016). This demonstrates the compound's potential application in synthesizing new pharmaceutical agents.

Molecular Structure Analysis

  • The molecular structure of similar tert-butyl piperazine-1-carboxylate derivatives has been reported, with studies focusing on their crystallization, bond lengths, and angles to better understand their chemical behavior and potential for forming stable compounds with desired properties (Mamat et al., 2012).

properties

IUPAC Name

tert-butyl 4-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O4S/c1-19(2,3)27-18(25)23-8-4-14(5-9-23)12-16(24)22-10-6-15(7-11-22)26-17-21-20-13-28-17/h13-15H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZOHWBGKQQZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCC(CC2)OC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate

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